Nemadectin
Overview
Description
Nemadectin is a 16-member macrocyclic lactone antibiotic produced by the bacterium Streptomyces cyaneogriseus subspecies noncyanogenus . It is known for its broad-spectrum endectocidal and nematocidal activity, making it a potent antiparasitic agent . The structure of this compound is similar to other macrocyclic lactones such as milbemycin, avermectin, and meilingmycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nemadectin is primarily produced through fermentation. The bacterium Streptomyces cyaneogriseus is cultured in a medium containing glucose, dextrin, yeast extract, and other nutrients . The fermentation broth is then dried by spraying to obtain a solid powder, which is extracted using an organic solvent . The extract is filtered, and this compound is absorbed using macroporous resin, eluted, and then concentrated and dried to obtain a pure product .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation process is optimized to increase yield, and the use of macroporous resin for absorption and elution ensures high purity of the final product . The method is cost-effective and easy to operate, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Nemadectin undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, moxidectin, a derivative of this compound, shows good stability under heat but reacts with alkali to produce 2-epi and ∆2,3 isomers . Acid hydrolysis of moxidectin produces new degradation products, such as 23-keto-nemadectin .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents . The conditions for these reactions vary depending on the desired product. For instance, acid hydrolysis is performed under acidic conditions, while oxidation reactions require oxidizing agents .
Major Products Formed: The major products formed from the reactions of this compound include various isomers and degradation products. For example, 23-keto-nemadectin is formed during acid hydrolysis . These products are characterized using techniques such as NMR, LC-MS, and FT-MS .
Scientific Research Applications
Nemadectin has a wide range of scientific research applications. It is used in chemistry for studying macrocyclic lactones and their derivatives . In biology, this compound is used to control insect and helminth populations due to its potent antiparasitic activity . In medicine, this compound derivatives like moxidectin are used to treat parasitic infections such as river blindness . In industry, this compound is used as a pesticide due to its broad-spectrum activity and low toxicity .
Mechanism of Action
Nemadectin exerts its effects by binding to the parasite’s GABA-A and glutamate-gated chloride ion channels . These channels are essential for the function of invertebrate nerve and muscle cells. By binding to these channels, this compound disrupts the normal function of the parasite’s nervous system, leading to paralysis and death . The molecular targets of this compound include the GABA-A and glutamate-gated chloride ion channels .
Comparison with Similar Compounds
Nemadectin is similar to other macrocyclic lactones such as milbemycin, avermectin, and meilingmycin . it has unique structural features that distinguish it from these compounds. For example, moxidectin, a derivative of this compound, has a methoxime moiety at carbon 23, which is absent in this compound . This modification enhances the insecticidal activity of moxidectin compared to this compound . Other similar compounds include seco-milbemycin and various this compound congeners .
Conclusion
This compound is a versatile macrocyclic lactone with broad-spectrum antiparasitic activity. Its unique structure and potent activity make it valuable in various fields, including chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its wide range of applications highlight its significance in scientific research and industrial production.
Properties
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-33,37-38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMRVVYUVPIAN-AQUURSMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883099 | |
Record name | Nemadectin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102130-84-7 | |
Record name | Nemadectin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nemadectin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEMADECTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8VJ1G3TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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